3-(1-Ethyl-4-pyrazolyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a 1-ethyl-4-pyrazolyl group and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-4-pyrazolyl)phenylboronic acid typically involves the formation of the pyrazole ring followed by its attachment to the phenylboronic acid moiety. One common method involves the reaction of 1-ethyl-4-pyrazole with a phenylboronic acid derivative under suitable conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols under oxidative conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Scientific Research Applications
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-4-pyrazolyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the halide or triflate substrate .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole ring, making it less versatile in certain reactions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of the pyrazole ring, leading to different reactivity and applications.
Uniqueness
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid is unique due to the presence of the 1-ethyl-4-pyrazolyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable complexes and facilitating specific reactions that other boronic acids may not efficiently undergo .
Properties
Molecular Formula |
C11H13BN2O2 |
---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
[3-(1-ethylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-2-14-8-10(7-13-14)9-4-3-5-11(6-9)12(15)16/h3-8,15-16H,2H2,1H3 |
InChI Key |
NDIUKLUWSQGXMO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.